

Unveiling the Spectroscopic Profile of IR-1061: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption and emission spectra of the near-infrared (NIR-II) fluorescent dye **IR-1061**. As a molecule of significant interest for in vivo imaging and other biomedical applications, a thorough understanding of its photophysical properties is paramount. This document consolidates key quantitative data, outlines typical experimental methodologies, and visualizes the fundamental principles governing its spectral behavior.

Spectroscopic Properties of IR-1061

IR-1061 is a polymethine cyanine dye known for its fluorescence in the second near-infrared window (NIR-II), a region advantageous for deep-tissue imaging due to reduced light scattering and absorption by biological tissues.[1] Its core spectral characteristics are summarized below. The dye's absorption and emission profiles are notably influenced by its concentration and the surrounding solvent environment, primarily due to the equilibrium between its monomeric and dimeric forms.[1]

The monomeric form of **IR-1061** typically exhibits a primary absorption peak (λmax) in the range of 1051-1065 nm.[2][3] Concurrently, the formation of aggregates, specifically H-type dimers, leads to a secondary absorption peak at shorter wavelengths, generally observed between 890 nm and 950 nm.[1][2][4] The emission maximum is consistently reported around 1100 nm.[2][3]



Quantitative Spectroscopic Data

The following table summarizes the key photophysical parameters for **IR-1061** in various solvents and formulations as reported in the literature.

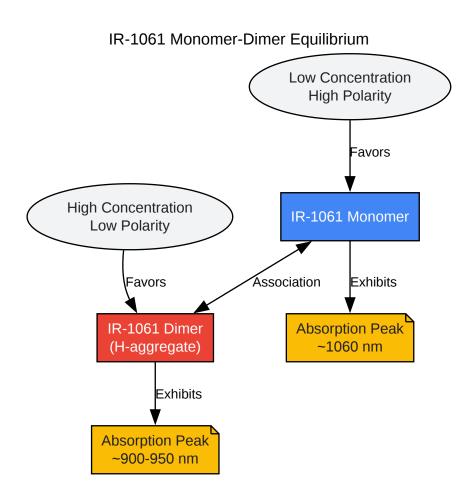
Solvent/Mediu m	Absorption Max (λmax)	Emission Max (λem)	Quantum Yield (QY)	Reference
Acetonitrile (ACN)	1060 nm (monomer), 950 nm (dimer)	~1100 nm	Not Specified	[2]
Tetrahydrofuran (THF)	1060 nm (monomer), 930 nm (dimer)	Not Specified	Not Specified	[1]
Dichloromethane (DCM)	1051-1065 nm	Not Specified	0.182%[5], 1.7% ± 0.5%[6], 0.0041[7]	[5][6][7][8]
Methanol	1039 nm (monomer), 931 nm (shoulder)	Blue-shifted vs. free dye	Not Specified	[9]
Dimethylformami de (DMF)	1064 nm	Not Specified	Not Specified	[10]
Encapsulated (HSA NPs)	1060 nm, 896 nm	Blue-shifted vs. free dye	1.15%	[9]
Encapsulated (Liposomes)	1064 nm, 890 nm	1064 nm	Not Specified	[4]

Note: The significant variation in reported quantum yields highlights the sensitivity of this parameter to experimental conditions and measurement standards.

Factors Influencing Spectra: Monomer-Dimer Equilibrium



A critical factor governing the absorption spectrum of **IR-1061** is the equilibrium between its monomeric and dimeric states.[1] In solution, **IR-1061** molecules can associate to form dimers, a process that is influenced by concentration and the polarity of the microenvironment.[1] This dimerization results in a distinct blue-shift in the absorption spectrum, with the appearance of a peak around 900-950 nm, while the monomer absorbs at approximately 1060 nm.[1][2] An increase in dye concentration typically favors dimer formation.[1] This relationship is a key consideration for applications where predictable spectral properties are essential.



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Figure 1. Factors influencing the monomer-dimer equilibrium of IR-1061.

Experimental Protocols



The characterization of **IR-1061**'s spectral properties involves standard spectroscopic techniques. The following outlines a generalized methodology for obtaining absorption and emission spectra.

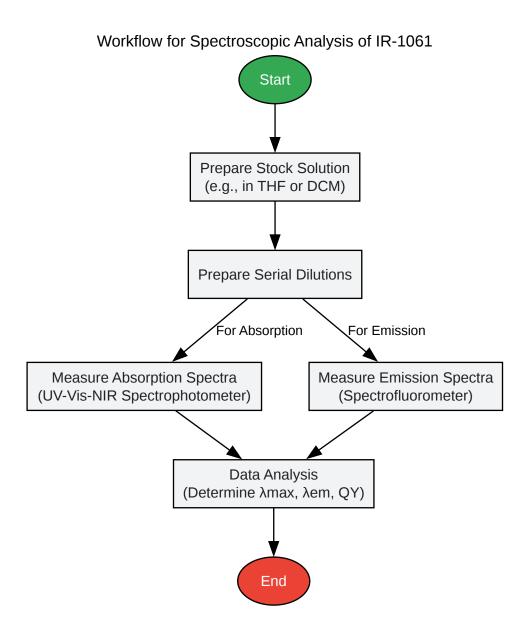
Materials and Instrumentation

- Dye: IR-1061 powder (dye content may vary, e.g., 80%)
- Solvents: Spectroscopic grade solvents such as acetonitrile (ACN), dichloromethane (DCM), or tetrahydrofuran (THF) are commonly used.[1][2]
- Instrumentation:
 - An ultraviolet-visible-NIR (UV-Vis-NIR) spectrophotometer is required for measuring absorption spectra.[11]
 - A spectrofluorometer or a spectrometer equipped with an appropriate detector (e.g., InGaAs) is necessary for measuring emission spectra in the NIR-II range.[11]
 - An appropriate laser source is needed for excitation (e.g., 980 nm diode laser).[11]

Measurement Workflow

A typical workflow for the spectroscopic analysis of **IR-1061** involves sample preparation, data acquisition, and analysis. This process ensures accurate and reproducible results.





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Figure 2. Generalized workflow for measuring IR-1061 absorption and emission spectra.

Detailed Methodologies

Preparation of Stock Solution: A stock solution of IR-1061 is prepared by dissolving a known
mass of the dye in a suitable organic solvent. Due to its hydrophobic nature, IR-1061 is
readily soluble in solvents like THF, DCM, and ACN.[1][2]

Foundational & Exploratory





- Sample Preparation for Measurement:
 - For absorption measurements, a series of dilutions are prepared from the stock solution to investigate concentration-dependent effects (i.e., monomer vs. dimer formation).[1]
 - For emission measurements, samples are typically prepared with an absorbance value within the linear range of the instrument (e.g., < 0.1) at the excitation wavelength to minimize inner filter effects.
- Absorption Spectroscopy: The absorption spectra of the prepared solutions are recorded using a UV-Vis-NIR spectrophotometer over a relevant wavelength range (e.g., 700-1200 nm). The peaks corresponding to the monomer and dimer are identified.[11]
- Emission Spectroscopy: The emission spectra are measured using a spectrofluorometer.
 The sample is excited at a wavelength where the dye absorbs, often near the absorption maximum of one of its forms, and the emission is collected over the NIR-II window (e.g., 1000-1400 nm).[11]
- Quantum Yield Determination: The fluorescence quantum yield is often determined using a relative method, comparing the integrated fluorescence intensity of IR-1061 to that of a standard reference dye with a known quantum yield in the same spectral region.[5][6] It is crucial to use a reliable standard and correct for solvent effects.[5][7]

Conclusion

The spectral properties of **IR-1061** are well-characterized, with a primary absorption peak around 1060 nm and an emission maximum near 1100 nm. A key feature is its concentrationand solvent-dependent monomer-dimer equilibrium, which gives rise to a secondary absorption peak in the 900-950 nm range. For professionals in drug development and biomedical research, understanding these fundamental photophysical characteristics and the methodologies to measure them is essential for the successful application of **IR-1061** as a NIR-II fluorescent probe. Careful control of experimental conditions is necessary to ensure reproducible and reliable spectroscopic data.



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